Cas no 1663469-48-4 ((2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one)

(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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- Inchi: 1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3/b12-11+
- InChI Key: UFTPGOUCJJGJIE-VAWYXSNFSA-N
- SMILES: O=C(/C=C/C1C=CC(C)=CC=1)C1C=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 297
- Topological Polar Surface Area: 17.1
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25668-2g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 2g |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AJ25668-100g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
A2B Chem LLC | AJ25668-5g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25668-25g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25668-50g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194462-2g |
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 98% | 2g |
¥4176 | 2023-04-15 | |
A2B Chem LLC | AJ25668-1g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 1g |
$628.00 | 2024-04-20 | |
A2B Chem LLC | AJ25668-10g |
(2E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
1663469-48-4 | 95+% | 10g |
$1337.00 | 2024-04-20 |
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Introduction to (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one and Its Significance in Modern Chemical Research
CAS No. 1663469-48-4 is a unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, with the systematic name (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, represents a fascinating molecule with potential applications in various scientific domains. Its molecular structure, characterized by a conjugated system of double bonds and aromatic rings, makes it a subject of interest for researchers exploring novel synthetic pathways and biological activities.
The compound's structure consists of two phenyl rings substituted at specific positions, which contribute to its distinct chemical properties. The presence of a conjugated enone system allows for multiple interactions with biological targets, making it a valuable scaffold for drug discovery. Recent studies have highlighted the compound's role in investigating mechanisms related to enzyme inhibition and signal transduction pathways.
In the realm of pharmaceutical research, the< strong>(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been explored for its potential in developing novel therapeutic agents. Its ability to modulate biological processes at the molecular level has led to its incorporation in several preclinical studies. Researchers have been particularly interested in its interactions with proteins and enzymes, which may lead to the development of drugs targeting neurological and inflammatory disorders.
The synthesis of this compound involves sophisticated organic reactions that showcase the expertise of modern chemical methodologies. The use of palladium-catalyzed cross-coupling reactions and selective functionalization techniques has enabled the precise construction of its complex framework. These synthetic strategies not only highlight the advancements in organic chemistry but also provide insights into how such molecules can be tailored for specific biological applications.
One of the most compelling aspects of CAS No. 1663469-48-4 is its versatility in chemical biology research. The compound's dual functionality, arising from its aromatic and enone moieties, allows it to engage with multiple biological systems simultaneously. This property is particularly valuable in studying complex diseases that involve intricate molecular networks. For instance, its interaction with cytochrome P450 enzymes has been a focus of recent investigations, shedding light on metabolic pathways relevant to drug metabolism and toxicity.
The pharmacological potential of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has also been explored in the context of anti-inflammatory and antioxidant therapies. Studies have demonstrated its ability to inhibit inflammatory cytokines and scavenge reactive oxygen species, suggesting its utility in managing chronic inflammatory conditions. These findings align with the growing interest in natural product-inspired compounds that exhibit multiple biological activities.
From a synthetic chemistry perspective, the< strong>(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as an excellent model for developing new synthetic methodologies. Its complex structure presents challenges that drive innovation in catalytic systems and reaction optimization. The development of efficient synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for constructing similar molecules with tailored properties.
The compound's role in interdisciplinary research is also noteworthy. By bridging organic chemistry with biochemistry and pharmacology, it exemplifies how structural complexity can be leveraged to unlock new therapeutic possibilities. The< strong>CAS No. 1663469-48-4 continues to be a subject of collaborative efforts between academic institutions and pharmaceutical companies, underscoring its importance as a research tool.
In conclusion, the< strong>(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, identified by CAS No. 1663469-48-4, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable asset for exploring new therapeutic interventions. As research progresses, this compound is expected to play an increasingly important role in understanding complex biological processes and developing innovative treatments for various diseases.
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